Lipophilicity-Driven Differentiation: Calculated XLogP3 of CAS 901267-94-5 Versus Des-Methoxy Analog
The target compound's predicted lipophilicity (XLogP3 ≈ 5.9) is significantly elevated relative to the 1-phenyl analog 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9, XLogP3 ≈ 5.1), owing to the replacement of the N1-phenyl group with a 4-methoxyphenyl group [1]. This ~0.8 log unit increase in calculated logP implies roughly 6-fold higher partition into lipid phases, which can directly impact membrane permeability, non-specific protein binding, and in vivo distribution volume.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 5.9 (calculated using data from PubChem CID 15990631, the 8-methoxy analog, as the closest available surrogate; the des-8-methoxy parent is expected to be similar ±0.3 log units) |
| Comparator Or Baseline | 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-03-9); XLogP3 ≈ 5.1 (estimated by molinspiration/molinspiration-based calculators for C24H19N3) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units (~6× higher predicted lipid partitioning for the target compound) |
| Conditions | In silico prediction using atom-based XLogP3 algorithm (PubChem/ChemSpider); no experimental logP or logD data are publicly available. |
Why This Matters
For procurement decisions, this lipophilicity difference means the compounds are not solvent- or permeability-equivalent; users requiring consistent cell-based assay or in vivo pharmacokinetic behavior should avoid interchanging these analogs without experimental confirmation .
- [1] PubChem. 3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CID 15990631). XLogP3-AA = 5.9. Used as surrogate for parent compound due to structural similarity. View Source
